Boc-Nle-OH

Catalog No.
S665838
CAS No.
6404-28-0
M.F
C13H24N2O5
M. Wt
231.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Nle-OH

CAS Number

6404-28-0

Product Name

Boc-Nle-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C13H24N2O5

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

IOKOUUAPSRCSNT-JTQLQIEISA-N

SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-Lys(Ac)-OH;6404-26-8;N-Boc-N'-acetyl-L-lysine;N-BOC-N-Acetyl-L-lisine;Boc-N-epsilon-acetyl-L-lysine;SCHEMBL2211809;IOKOUUAPSRCSNT-JTQLQIEISA-N;MolPort-006-701-279;ZINC2522580;na-T-boc-N-epsilon-acetyl-L-lysine;CB-901;KM0809;SBB065930;AKOS015892887;AK170128;K019;AB0013978;FT-0658490;M03307;I04-0879;(2S)-6-Acetylamino-2-(tert-butoxycarbonylamino)hexanoicacid

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-Nle-OH, also known as N-Boc-L-norleucine, is a synthetic building block used in peptide synthesis []. It is derived from the naturally occurring amino acid L-norleucine, with an additional Boc (tert-Butyloxycarbonyl) protecting group attached to the amino terminus (N-terminus) and a hydroxyl group (OH) on the carboxyl terminus (C-terminus) [].

Boc-Nle-OH plays a significant role in scientific research, particularly in the field of protein chemistry. It allows scientists to create peptides with specific amino acid sequences, which are essential for studying protein function, structure, and interactions [].


Molecular Structure Analysis

Boc-Nle-OH has a linear molecular structure with four main functional groups:

  • Boc protecting group (tert-Butyloxycarbonyl): This bulky group protects the amino group, preventing it from reacting prematurely during peptide synthesis [].
  • Amino group (NH2): Once the Boc group is removed, this primary amine group becomes available for peptide bond formation [].
  • Hydrocarbon chain: A six-carbon aliphatic chain connects the amino and carboxylic acid groups [].
  • Carboxylic acid group (COOH): This group reacts with the amino group of another amino acid to form a peptide bond [].

The presence of the chiral center at the second carbon atom (marked as "L" in L-norleucine) gives Boc-Nle-OH a specific stereochemistry, which can be crucial for protein function [].


Chemical Reactions Analysis

Synthesis

Boc-Nle-OH can be synthesized through various methods, but a common approach involves reacting L-norleucine with Boc anhydride to introduce the protecting group [].

Deprotection

The Boc group is typically removed using acidic conditions, such as a solution of trifluoroacetic acid (TFA) in dichloromethane, to reveal the free amino group for peptide bond formation [].

Peptide bond formation

The deprotected Boc-Nle-OH can then react with the C-terminus of another amino acid, forming a peptide bond. This process can be repeated to create peptides with desired sequences [].

Boc-Nle-OH + TFA/CH2Cl2 -> H-Nle-OH + Boc anhydride + HCl (Eqn. 1) []


Physical And Chemical Properties Analysis

  • Molecular formula: C11H21NO4 []
  • Molecular weight: 215.29 g/mol []
  • Physical state: White crystalline powder []
  • Melting point: Not readily available
  • Boiling point: Not readily available
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol []
  • Stability: Stable under dry conditions at room temperature []

Mechanism of Action (Not Applicable)

Boc-Nle-OH itself does not have a specific biological function. It acts as a building block for creating peptides, which can have diverse mechanisms of action depending on their sequence and structure.

Boc-Nle-OH may cause irritation to the skin, eyes, and respiratory system. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

Here are some specific scientific research applications of Boc-Nle-OH:

Peptide Synthesis

Boc-Nle-OH is a valuable building block for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The Boc group protects the amino group, allowing it to be selectively coupled to other amino acids in a desired sequence. This controlled approach enables the creation of specific peptides with various functionalities, such as:

  • Drug discovery: Researchers can design and synthesize peptides that mimic natural hormones or enzymes, potentially leading to the development of new therapeutic agents .
  • Material science: Peptides can be engineered with specific properties for use in various applications, such as developing novel biomaterials for drug delivery or tissue engineering .

Chemical Biology

Boc-Nle-OH can be used in chemical biology studies to investigate protein-protein interactions and protein function. By incorporating Boc-Nle-OH into specific sites within a protein, researchers can probe the role of that particular amino acid in protein function and its interactions with other molecules .

Studies of Norleucine

Norleucine (Nle), the core amino acid in Boc-Nle-OH, has been investigated for its potential role in various biological processes, including:

  • Regulation of appetite and energy metabolism: Studies suggest that Nle may play a role in regulating appetite and energy expenditure .
  • Neurological function: Nle has been implicated in various neurological functions, including learning and memory .

XLogP3

2.4

Dates

Modify: 2023-08-15

Explore Compound Types